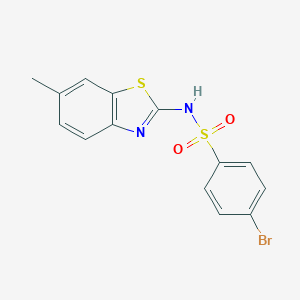
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine, also known as BDBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDBTA is a tetrazole-based compound that has shown promise in various fields of study, including neuroscience and cancer research.
Aplicaciones Científicas De Investigación
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine has shown potential in a variety of scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to act as a modulator of GABA(A) receptors. This makes this compound a potential candidate for the treatment of anxiety and other related disorders. Additionally, this compound has been shown to have antitumor properties in cancer research, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is not fully understood, but it is thought to act as a modulator of GABA(A) receptors. This results in increased GABAergic neurotransmission, which can lead to anxiolytic effects. This compound has also been shown to inhibit the proliferation of cancer cells, although the exact mechanism of action in this context is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies on rat brain slices, this compound was found to increase the frequency of GABA(A) receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs). This suggests that this compound acts as a positive allosteric modulator of GABA(A) receptors, leading to increased GABAergic neurotransmission. In cancer research, this compound has been shown to inhibit the proliferation of a variety of cancer cell lines, although the exact mechanism of action is still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is its relatively straightforward synthesis method, which makes it accessible to a wide range of researchers. Additionally, this compound has shown promise in a variety of research applications, including neuroscience and cancer research. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several potential future directions for research on 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine. One area of interest is in the development of new anxiolytic drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in both neuroscience and cancer research. Finally, there is potential for the development of new cancer therapies based on the antitumor properties of this compound. Overall, this compound is a promising compound that has the potential to make significant contributions to a variety of fields of scientific research.
Métodos De Síntesis
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is synthesized using a multistep process that involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form 2,3-dichlorobenzyl azide. The resulting azide is then reacted with butylamine in the presence of copper(I) iodide to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Propiedades
Fórmula molecular |
C12H15Cl2N5 |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
1-butyl-N-[(2,3-dichlorophenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H15Cl2N5/c1-2-3-7-19-12(16-17-18-19)15-8-9-5-4-6-10(13)11(9)14/h4-6H,2-3,7-8H2,1H3,(H,15,16,18) |
Clave InChI |
YNPIPWZJHWLWRH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CCCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)